molecular formula C23H22N4O2 B2414374 N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-54-8

N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2414374
CAS No.: 941963-54-8
M. Wt: 386.455
InChI Key: INXXJSKXRHJJNF-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-15-5-8-18(9-6-15)20-13-21-23(29)26(10-11-27(21)25-20)14-22(28)24-19-12-16(2)4-7-17(19)3/h4-13H,14H2,1-3H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXXJSKXRHJJNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C23H22N4O2
Molecular Weight 386.4 g/mol
CAS Number 941920-96-3
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the acetamide and dimethylphenyl groups. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating specific pathways related to cell cycle regulation and apoptosis.
  • Case Study : In a study published in Cancer Letters, derivatives of pyrazolo[1,5-a]pyrazine were shown to inhibit tumor growth in xenograft models by targeting the PI3K/Akt signaling pathway .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • In Vitro Studies : Antibacterial and antifungal activities were assessed against various strains. Results demonstrated effective inhibition against Gram-positive bacteria and certain fungi .
  • Mechanism : The antimicrobial action is believed to stem from the disruption of microbial cell wall synthesis and interference with DNA replication processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It may bind to receptors that modulate signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in target cells, contributing to apoptosis.

Research Findings

Recent research findings highlight the promising biological activities of this compound:

  • A study reported that derivatives with similar structures showed enhanced activity against resistant bacterial strains .
  • Another investigation focused on the structure-activity relationship (SAR), identifying key functional groups that enhance biological efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.